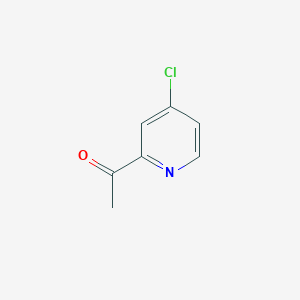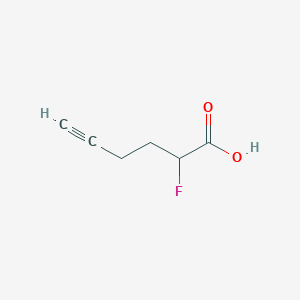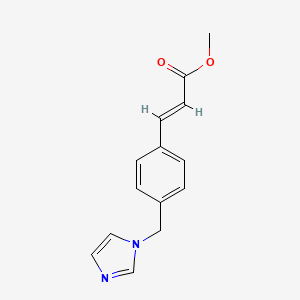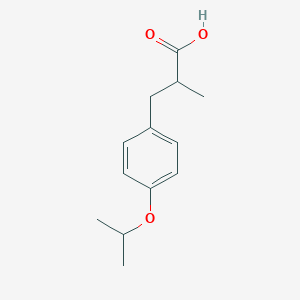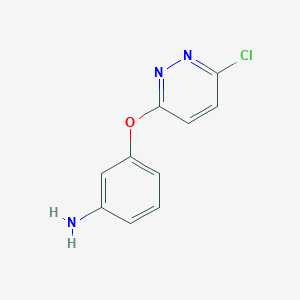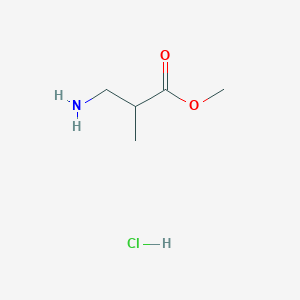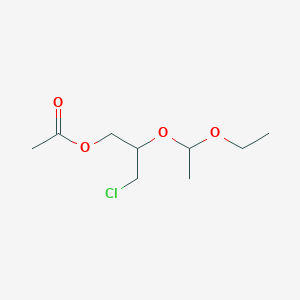
3-氯-2-(1-乙氧基乙氧基)丙酸乙酯
描述
“3-Chloro-2-(1-ethoxyethoxy)propyl acetate” is a chemical compound with the molecular formula C9H17ClO4 . It has a molecular weight of 224.68 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Chloro-2-(1-ethoxyethoxy)propyl acetate” is 1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 . The compound has a complex structure with several functional groups, including an acetate group, an ether group, and a chloropropyl group .Physical And Chemical Properties Analysis
“3-Chloro-2-(1-ethoxyethoxy)propyl acetate” has a molecular weight of 224.68 g/mol . It has a topological polar surface area of 44.8 Ų and a complexity of 163 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are both 224.0815367 g/mol .科学研究应用
合成与聚合
- 阴离子聚合引发剂的合成:冯(2005)的一项研究描述了1-氯-3-(2'-乙氧基乙氧基)-丙烷的制备,随后用于合成3-(2'-乙氧基乙氧基)丙基锂。该化合物用作阴离子聚合过程的引发剂(冯,2005)。
催化与化学反应
- 用于乙酸分解的纳米晶ZSM-5催化剂:Roselin、Selvin和Bououdina (2012)研究了表氯醇与乙酸的乙酸分解,该反应产生1-乙酰氧基-3-氯-2-丙醇,这是聚环氧材料的前体。该过程传统上使用腐蚀性酸,但可以使用纳米晶ZSM-5有效催化(Roselin、Selvin和Bououdina,2012)。
- 用于环氧树脂生产的区域选择性开环:Yadav和Surve (2013)研究了表氯醇与乙酸的开环反应,以合成3-氯-2-羟基丙酸乙酯,该化合物广泛用于环氧树脂生产。他们探索了用于此过程的各种固体酸催化剂(Yadav和Surve,2013)。
化学性质与分析
- 甲氧氯衍生物研究:Baarschers和Vukmanich (1986)对甲氧氯衍生物进行了一项研究,这些衍生物与目标化合物中的氯和乙氧基官能团相关(Baarschers和Vukmanich,1986)。
- 溶解度建模和混合性能:Wan等人(2020)研究了氯喹的溶解度,其中涉及乙氧基乙醇,这是一种与3-氯-2-(1-乙氧基乙氧基)丙酸乙酯结构相关的溶剂。这项研究提供了对各种溶剂中溶解度行为的见解,这可能与了解该化合物的溶解度性质有关(Wan等人,2020)。
安全和危害
属性
IUPAC Name |
[3-chloro-2-(1-ethoxyethoxy)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMWAZUQCLBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(COC(=O)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)

